

Molecular structure and stereochemistry of Famoxadone

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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Famoxadone

Introduction

Famoxadone is a high-performance fungicide belonging to the oxazolidinedione class of chemicals.[1][2] It is distinguished as a quinone outside inhibitor (QoI) that effectively controls a broad spectrum of fungal pathogens in various crops by inhibiting mitochondrial respiration.[3] [4][5] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and mechanism of action of **Famoxadone**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The systematic IUPAC name for **Famoxadone** is (RS)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione.[6][7] Its molecular formula is $C_{22}H_{18}N_2O_4$, with a molar mass of 374.39 g·mol⁻¹.[6][7][8]

The core of the **Famoxadone** molecule is a five-membered oxazolidine-2,4-dione heterocyclic ring. Key substitutions on this ring are:

- A methyl group and a 4-phenoxyphenyl group at the 5-position.
- A phenylamino group at the 3-position.[8]



The molecule features an extended conformation with structural flexibility imparted by the two terminal phenyl groups.[9][10]

Stereochemistry

Famoxadone is a chiral molecule and exists as a racemic mixture of two enantiomers in a 50:50 ratio: the S-(-)-enantiomer and the R-(+)-enantiomer.[5] The fungicidal activity is primarily attributed to the S-(-)-enantiomer, which is a potent inhibitor of the cytochrome bc1 complex.[9] [10]

Studies have demonstrated significant differences in the biological activity and toxicity of the two enantiomers. For instance, the S-enantiomer has been shown to be 3.00-6.59 times more effective against certain fungal pathogens than the R-enantiomer.[11] Conversely, the R-enantiomer can exhibit higher toxicity to non-target organisms.[11][12] For example, the R-enantiomer is reported to be 1.5 times more toxic to HepG2 cells than the S-enantiomer and its bioavailability in mice was found to be six times higher than that of the S-enantiomer.[13]

Physicochemical Properties

A summary of the key physicochemical properties of **Famoxadone** is presented in the table below.



Property	Value	Reference
Physical Form	Pale cream powder	[8]
Melting Point	140.3-141.8 °C	[7][8][14]
Density	1.31 g/cm³ at 22 °C	[8]
Vapor Pressure	4.80×10^{-9} mm Hg at 20 °C	[8]
Octanol-Water Partition Coefficient (log Kow)	4.65 at pH 7	[8][14]
Water Solubility	0.052 mg/L at 20 °C	[8][14]
143 μg/L at pH 2	[8]	_
191 μg/L at pH 3	[8]	_
243 μg/L at pH 5	[8]	_
111 μg/L at pH 7	[8]	_
38 μg/L at pH 9	[8]	
Solubility in Organic Solvents	Acetone: 274 g/L	[8]
Acetonitrile: 125 g/L	[8]	
Dichloromethane: 239 g/L	[8]	_
Ethyl acetate: 125 g/L	[8]	_
Hexane: 0.0476 g/L	[8]	_
Methanol: 10.0 g/L	[8]	_
Toluene: 13.3 g/L	[8]	_

Mechanism of Action

Famoxadone functions as a Quinone outside Inhibitor (QoI) by targeting the fungal mitochondrial respiratory chain.[1][3][4] It specifically inhibits the electron transport at the Qo site of the cytochrome bc1 complex (Complex III).[1][3] This disruption blocks the oxidation of ubiquinol, which in turn halts the production of ATP, the primary energy currency of the cell.[4]



[5] The cessation of energy production leads to the inhibition of fungal growth and spore germination.[3]

Mechanism of Action of Famoxadone Mitochor hain Complex I Complex II (NADH Dehydrogenase) (Succinate Dehydrogenase) Inhibition by Famoxadone Ubiquinone (Coenzyme Q) ATP e- (QH2) Inhibits Qo site Complex III (Cytochrome bc1) oroduces Complex IV (Cytochrome c Oxidase) l+ gradient ATP Synthase (Complex V)



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Caption: Famoxadone inhibits the mitochondrial electron transport chain at Complex III.

Experimental Protocols Synthesis of the S-(-)-enantiomer

The biologically active S-(-)-enantiomer of **Famoxadone** has been synthesized via two distinct routes, followed by computational analysis and X-ray crystallography for structural verification. [9][10] The synthesis allows for the isolation of the active component for detailed structure-activity relationship studies.

Residue Analysis by HPLC-MS/MS

A common method for the quantitative analysis of **Famoxadone** enantiomers in various matrices, such as crops, is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

- Extraction: **Famoxadone** residues are extracted from the sample matrix using acetonitrile.[5] [15]
- Partitioning: The extract is partitioned with hexane to remove nonpolar co-extractants.
- Cleanup: The extract is further purified using a clean-up step with Primary and Secondary
 Amine (PSA) and C18 sorbents to remove interfering substances.[15]

Chromatographic Separation:

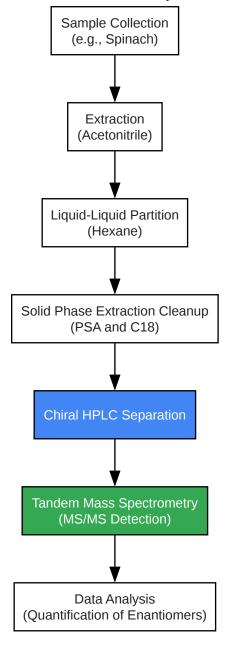
- Stationary Phase: A chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is used to separate the R and S enantiomers.[15]
- Mobile Phase: A typical mobile phase consists of methanol and a formic acid-ammonium acetate buffer.[15]

Detection:



- Ionization: Electrospray ionization (ESI) in positive mode is often employed.
- Detection: Mass spectrometry is used for the detection and quantification of the separated enantiomers, with a limit of quantification (LOQ) typically around 0.02 mg/kg for certain crops.[5]

Workflow for Enantioselective Analysis of Famoxadone





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Caption: Experimental workflow for the analysis of **Famoxadone** enantiomers.

Conclusion

Famoxadone's efficacy as a fungicide is rooted in its unique molecular structure and the specific stereochemistry of its active S-(-)-enantiomer. A thorough understanding of its physicochemical properties and mechanism of action is crucial for its effective and safe application in agriculture. The detailed experimental protocols for its synthesis and analysis enable precise quantification and further research into its biological and environmental interactions. This technical guide provides a foundational resource for scientists and researchers engaged in the study and development of fungicidal agents.

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